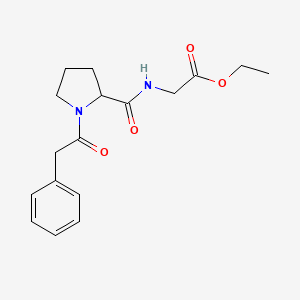
Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Noopept is synthesized through a series of chemical reactions involving the condensation of phenylacetic acid with L-proline, followed by esterification with ethanol. The synthesis begins with the formation of N-phenylacetyl-L-proline, which is then converted to its ethyl ester form . The reaction conditions typically involve the use of a dehydrating agent and a catalyst to facilitate the esterification process.
Industrial Production Methods
In industrial settings, Noopept is produced using large-scale chemical reactors that ensure precise control over reaction conditions such as temperature, pressure, and pH. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the final product . The tablets are manufactured by direct compression, which avoids hydrolyzing Noopept at the ester bond .
化学反応の分析
Types of Reactions
Noopept undergoes several types of chemical reactions, including:
Oxidation: Noopept can undergo oxidation reactions, particularly at the phenylacetyl group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: Substitution reactions can take place at the amino acid residues, particularly at the proline and glycine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Noopept, such as its hydrolyzed form, N-phenylacetyl-L-prolylglycine, and other modified peptides .
科学的研究の応用
作用機序
Noopept exerts its effects through multiple mechanisms:
Neurotransmitter Modulation: Noopept modulates the levels of neurotransmitters such as glutamate and acetylcholine, which are crucial for learning and memory.
Neurotrophic Factors: It increases the levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), promoting the growth and survival of neurons.
Antioxidant Properties: Noopept exhibits antioxidant properties, protecting neurons from oxidative stress and damage.
Calcium Homeostasis: It influences calcium ion concentration in neurons, enhancing synaptic plasticity and cognitive function.
類似化合物との比較
Noopept is often compared to other nootropic compounds, particularly those in the racetam family:
Piracetam: Noopept is structurally similar to Piracetam but is up to 1000 times more potent.
Phenylpiracetam: This compound is similar to Noopept in terms of cognitive enhancement but differs in its stimulant effects, which are more pronounced in Phenylpiracetam.
List of Similar Compounds
- Piracetam
- Aniracetam
- Phenylpiracetam
- Oxiracetam
- Pramiracetam
Noopept stands out due to its high potency, rapid action, and additional neuroprotective benefits, making it a unique and valuable compound in the field of cognitive enhancement .
特性
IUPAC Name |
ethyl 2-[[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNSMUBMSNAEEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Sodium 2-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12511131.png)
![1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12511152.png)

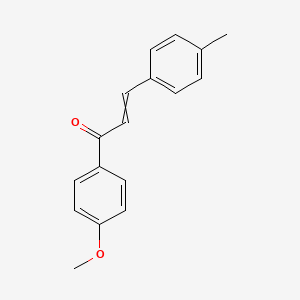
![2,4,4-Trimethyl-3-[3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one](/img/structure/B12511160.png)
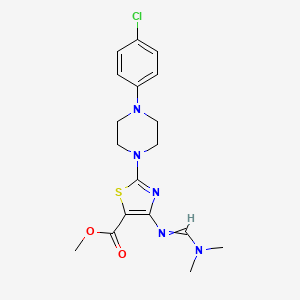
![4-{[9-(Oxolan-3-yl)-8-[(2,4,6-trifluorophenyl)amino]purin-2-yl]amino}cyclohexan-1-ol](/img/structure/B12511170.png)
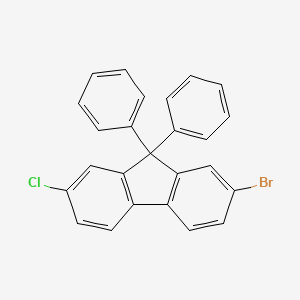
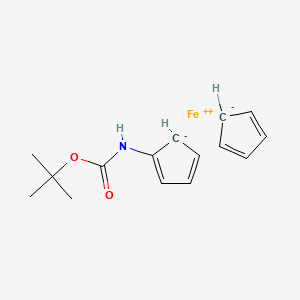
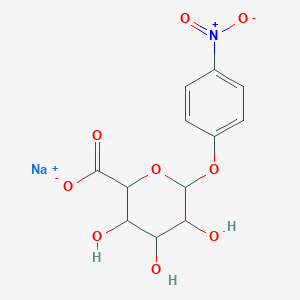
![N-[5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide](/img/structure/B12511189.png)
![Potassium 2-(6-aminopurin-9-yl)-5-({[hydrogen phosphonatooxy(hydroxy)phosphoryl]oxy}methyl)oxolane-3,4-diol](/img/structure/B12511190.png)
![3-[2-(Methoxyimino)ethyl]-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B12511196.png)
![Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B12511212.png)
